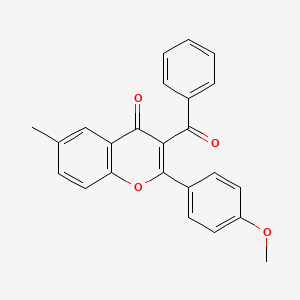

3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one

Description

BenchChem offers high-quality 3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75618-58-5 |

|---|---|

Molecular Formula |

C24H18O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

3-benzoyl-2-(4-methoxyphenyl)-6-methylchromen-4-one |

InChI |

InChI=1S/C24H18O4/c1-15-8-13-20-19(14-15)23(26)21(22(25)16-6-4-3-5-7-16)24(28-20)17-9-11-18(27-2)12-10-17/h3-14H,1-2H3 |

InChI Key |

YORINKZKFYEITJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS Number: 75618-58-5) is a member of the chromanone family, characterized by a chroman backbone and various substituents that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an anti-inflammatory, antioxidant, and anticancer agent. This article provides a comprehensive overview of its biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one is C24H20O4, indicating the presence of multiple functional groups that contribute to its pharmacological properties. The specific arrangement of substituents on the chromanone structure plays a crucial role in determining its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that 3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism appears to involve the modulation of signaling pathways related to inflammation, although further studies are necessary to elucidate the exact mechanisms.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is critical for protecting cells from oxidative stress. Studies have reported that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This antioxidant capacity may contribute to its potential therapeutic effects in various diseases linked to oxidative stress.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of 3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one have shown promising results. The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects. The following table summarizes key findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 18.3 | Inhibition of cell proliferation |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Anticancer Activity in HeLa Cells

In a study involving HeLa cells, treatment with 3-Benzoyl-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above the IC50 value, suggesting that the compound effectively triggers apoptosis.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results showed a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.